molecular formula C28H23FN4O2S B2376650 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 2034347-58-3

2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2376650
CAS RN: 2034347-58-3
M. Wt: 498.58
InChI Key: PLBVSNPUXQKEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their wide range of biological activities and are considered fruitful targets for cancer control .


Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, followed by reflux with HCl and DMF. This is followed by a reaction with POCl3 under reflux conditions. The final step involves a reaction with Morpholine in a mixture of absolute ethanol and isopropanol .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to its thieno[2,3-d]pyrimidine core. Thieno[2,3-d]pyrimidines are known to be involved in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Radiosynthesis for Imaging Applications

The development of novel ligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography) is a significant area of application. For instance, the synthesis and radiosynthesis of derivatives such as DPA-714, which are designed with a fluorine atom in their structure, enable labeling with fluorine-18. This facilitates in vivo imaging using PET to study various diseases and conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activities

The chemical structure of similar compounds has been explored for their selective antitumor activities. For example, research on derivatives like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate and its enantiomers has indicated certain selective anti-tumor activities. This highlights the potential of these compounds in the development of new antitumor drugs (Xiong Jing, 2011).

Antimicrobial Activity

The synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has led to the creation of various derivatives with promising antimicrobial activities. These compounds have been assessed against the cotton leafworm, Spodoptera littoralis, showing the potential for development into new antimicrobial agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine derivatives is often related to their ability to inhibit various enzymes involved in disease processes, such as PI3K, a lipid kinase involved in cancer progression .

Future Directions

Thieno[2,3-d]pyrimidine derivatives, including this compound, are a promising area of research in medicinal chemistry, particularly for their potential as anti-cancer agents . Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name

2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O2S/c1-2-18-8-14-22(15-9-18)33-27(35)26-25(23(16-30-26)19-6-4-3-5-7-19)32-28(33)36-17-24(34)31-21-12-10-20(29)11-13-21/h3-16,30H,2,17H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBVSNPUXQKEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.